molecular formula C11H14N2O3 B12535847 4-Acetamido-3-amino-5-methylphenyl acetate

4-Acetamido-3-amino-5-methylphenyl acetate

Cat. No.: B12535847
M. Wt: 222.24 g/mol
InChI Key: VWLOUMQHWJKUCL-UHFFFAOYSA-N
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Description

4-Acetamido-3-amino-5-methylphenyl acetate is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an acetamido group, an amino group, and a methyl group attached to a phenyl ring, along with an acetate ester functional group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate typically involves the following steps:

    Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the 3-position, yielding 4-methyl-3-nitrophenol.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in 4-methyl-3-aminophenol.

    Acetylation: The amino group is acetylated using acetic anhydride to form 4-acetamido-3-amino-5-methylphenol.

    Esterification: Finally, the phenolic hydroxyl group is esterified with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-amino-5-methylphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetamido group to an amino group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may use reagents like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

4-Acetamido-3-amino-5-methylphenyl acetate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound can serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-amino-5-methylphenyl acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The acetamido and amino groups can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved vary based on the context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-3-amino-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.

    4-Acetamido-3-amino-5-methylphenol: Similar structure but with a hydroxyl group instead of an acetate ester.

    4-Acetamido-3-amino-5-methylbenzamide: Similar structure but with an amide group instead of an acetate ester.

Uniqueness

4-Acetamido-3-amino-5-methylphenyl acetate is unique due to the presence of both an acetamido group and an acetate ester, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(4-acetamido-3-amino-5-methylphenyl) acetate

InChI

InChI=1S/C11H14N2O3/c1-6-4-9(16-8(3)15)5-10(12)11(6)13-7(2)14/h4-5H,12H2,1-3H3,(H,13,14)

InChI Key

VWLOUMQHWJKUCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)N)OC(=O)C

Origin of Product

United States

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